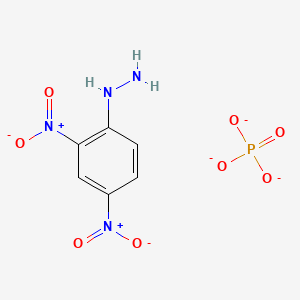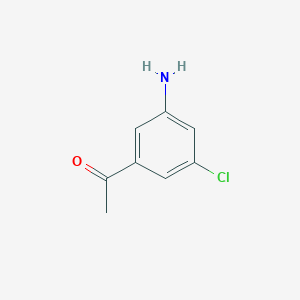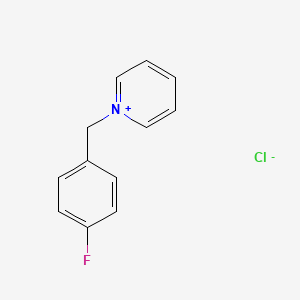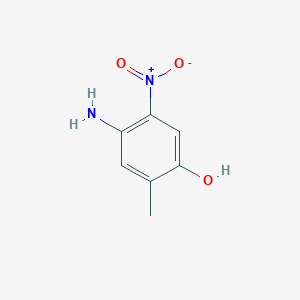
1-isopropyl-3-(trifluoromethyl)-1H-pyrazole-5-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Isopropyl-3-(trifluoromethyl)-1H-pyrazole-5-carbaldehyde is an organic compound characterized by its unique molecular structure, which includes a pyrazole ring substituted with isopropyl and trifluoromethyl groups
Preparation Methods
The synthesis of 1-isopropyl-3-(trifluoromethyl)-1H-pyrazole-5-carbaldehyde typically involves the following steps:
Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate precursors to form the pyrazole ring. This can be achieved through the reaction of hydrazines with 1,3-dicarbonyl compounds under acidic or basic conditions.
Introduction of Isopropyl and Trifluoromethyl Groups: The isopropyl and trifluoromethyl groups are introduced through alkylation and trifluoromethylation reactions, respectively. These reactions often require the use of strong bases and specific catalysts to ensure high yields and selectivity.
Formylation: The final step involves the formylation of the pyrazole ring to introduce the aldehyde group. This can be achieved using formylating agents such as formic acid derivatives or Vilsmeier-Haack reagents.
Industrial production methods may involve optimization of these synthetic routes to enhance efficiency, scalability, and cost-effectiveness.
Chemical Reactions Analysis
1-Isopropyl-3-(trifluoromethyl)-1H-pyrazole-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Condensation: The aldehyde group can undergo condensation reactions with amines or hydrazines to form imines or hydrazones, respectively.
Common reagents and conditions used in these reactions include strong acids or bases, specific catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
1-Isopropyl-3-(trifluoromethyl)-1H-pyrazole-5-carbaldehyde has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds and as a precursor in the development of new materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug discovery and development.
Industry: The compound is used in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-isopropyl-3-(trifluoromethyl)-1H-pyrazole-5-carbaldehyde involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact effectively with biological membranes and enzymes. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
1-Isopropyl-3-(trifluoromethyl)-1H-pyrazole-5-carbaldehyde can be compared with other similar compounds, such as:
1-Isopropyl-3-(trifluoromethyl)-1H-pyrazol-5-ol: This compound differs by having a hydroxyl group instead of an aldehyde group, which affects its reactivity and applications.
1-Isopropyl-1H-pyrazole-5-sulfonyl chloride: This compound contains a sulfonyl chloride group, making it useful in sulfonation reactions and as a reagent in organic synthesis.
4-Iodo-1-methyl-3-trifluoromethyl-1H-pyrazole:
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical properties and reactivity patterns.
Properties
Molecular Formula |
C8H9F3N2O |
|---|---|
Molecular Weight |
206.16 g/mol |
IUPAC Name |
2-propan-2-yl-5-(trifluoromethyl)pyrazole-3-carbaldehyde |
InChI |
InChI=1S/C8H9F3N2O/c1-5(2)13-6(4-14)3-7(12-13)8(9,10)11/h3-5H,1-2H3 |
InChI Key |
XCMNQIORLKLFRU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C(=CC(=N1)C(F)(F)F)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-methoxy-4-({[1-(propan-2-yl)-1H-pyrazol-4-yl]amino}methyl)phenol](/img/structure/B11746520.png)


![2-(4-{[(3-methoxyphenyl)methyl]amino}-1H-pyrazol-1-yl)ethan-1-ol](/img/structure/B11746560.png)

![N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-1-(2-fluoroethyl)-1H-pyrazol-4-amine](/img/structure/B11746568.png)
![3-(Dimethylamino)-1-[4-methyl-2-(pyridin-2-yl)-1,3-thiazol-5-yl]prop-2-en-1-one](/img/structure/B11746570.png)
![{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}(3-ethoxypropyl)amine](/img/structure/B11746576.png)
![2-(3-{[(5-fluorothiophen-2-yl)methyl]amino}-4-methyl-1H-pyrazol-1-yl)acetic acid](/img/structure/B11746577.png)


![[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl][(furan-2-yl)methyl]amine](/img/structure/B11746591.png)
![[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl][(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11746592.png)
-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11746596.png)
